Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate

Description

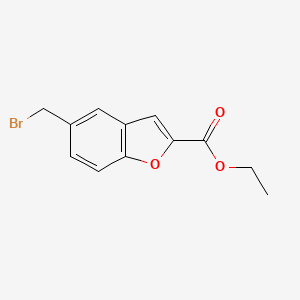

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (CAS: 137997-18-3) is a brominated benzofuran derivative with the molecular formula C₁₂H₁₁BrO₃ and a molecular weight of 283.12 g/mol . Its structure features a benzofuran core substituted with a bromomethyl group at the 5-position and an ethyl ester at the 2-position. The bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.

Properties

IUPAC Name |

ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGYURXSRYVWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method includes:

Bromination: Starting with 1-benzofuran-2-carboxylic acid, the compound is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The benzofuran ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized benzofuran derivatives.

Reduction Products: Alcohol derivatives of the ester group.

Scientific Research Applications

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate depends on its application. In biological systems, it may interact with cellular targets through its bromomethyl group, which can form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to the modulation of biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzofuran-based esters, differing in substituent groups, reactivity, and applications. Below is a detailed comparison:

Ethyl 5-bromo-1-benzofuran-2-carboxylate (CAS: 84102-69-2)

- Molecular Formula : C₁₁H₉BrO₃

- Molecular Weight : 269.094 g/mol

- Key Differences :

- Reactivity : Less reactive than the bromomethyl derivative due to the absence of a methylene spacer, limiting its utility in alkylation reactions.

Ethyl 5-(piperazin-1-yl)-1-benzofuran-2-carboxylate

- Molecular Formula : C₁₅H₁₇N₂O₃

- Molecular Weight : 297.31 g/mol

- Key Differences :

Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 308297-44-1)

- Molecular Formula : C₂₅H₁₉Br₂O₄

- Molecular Weight : 544.23 g/mol

- Key Differences: Features two bromine atoms and a phenyl group, increasing steric hindrance and reducing solubility in polar solvents . Higher complexity (molecular complexity index: 646) due to multiple aromatic substituents .

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₁₄H₁₄O₅

- Molecular Weight : 262.26 g/mol

- Key Differences :

Data Table: Structural and Physicochemical Comparison

Biological Activity

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a benzofuran core with a bromomethyl group and an ethyl ester functional group, which are critical for its biological interactions.

Antimicrobial Activity

Studies have demonstrated that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research conducted on various benzofuran derivatives has shown that they possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a range of pathogens:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 100 | Antifungal against C. albicans |

| Other Benzofuran Derivatives | 50-200 | Various Gram-positive bacteria |

The results indicated that this compound showed promising antifungal activity against Candida albicans, with an MIC of 100 μg/mL, suggesting it may be a candidate for further development in antifungal therapies .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the bromomethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with microbial targets. Additionally, studies have indicated that brominated derivatives often exhibit lower cytotoxicity compared to their non-brominated counterparts, which could make them safer therapeutic options .

Cytotoxicity and Safety Profile

While the antimicrobial efficacy is notable, it is equally important to evaluate the cytotoxicity of this compound. Preliminary studies suggest that this compound has a favorable safety profile, showing lower cytotoxic effects in mammalian cell lines compared to other benzofuran derivatives. This aspect is crucial for its potential application in clinical settings .

Q & A

Q. How can contradictory reactivity data in literature be resolved?

- Case Example : Discrepancies in ester hydrolysis rates may arise from solvent polarity (e.g., 80% yield in ethanol vs. 45% in THF). Replicate conditions with controlled water content and monitor via -NMR .

- Statistical Approach : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and perform ANOVA on reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.